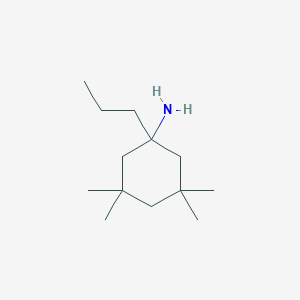![molecular formula C16H17IN2 B14249992 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide CAS No. 418756-35-1](/img/structure/B14249992.png)
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a fluorescent probe due to its ability to emit strong fluorescence under specific conditions .
Vorbereitungsmethoden
The synthesis of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide typically involves the reaction of 4-(dimethylamino)phenylacetylene with 1-methylpyridinium iodide. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridinium ring.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide has a wide range of scientific research applications:
Chemistry: Used as a fluorescent probe for detecting anions and studying host-guest interactions.
Biology: Employed in fluorescence microscopy to label and visualize biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the development of photofunctional materials and sensors.
Wirkmechanismus
The mechanism of action of 4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide involves its ability to form strong fluorescence through photoexcitation. The compound can undergo internal twisting that forms an intermolecular charge transfer state, leading to fluorescence emission . This property makes it useful in various applications, including fluorescence-based detection and imaging.
Vergleich Mit ähnlichen Verbindungen
4-{[4-(Dimethylamino)phenyl]ethynyl}-1-methylpyridin-1-ium iodide is unique due to its strong fluorescence and ability to form stable host-guest complexes. Similar compounds include:
trans-4-[4-(Dimethylamino)styryl]-1-methylpyridinium iodide: Another hemicyanine dye with similar fluorescent properties.
These compounds share some structural similarities but differ in their specific applications and fluorescence characteristics.
Eigenschaften
CAS-Nummer |
418756-35-1 |
|---|---|
Molekularformel |
C16H17IN2 |
Molekulargewicht |
364.22 g/mol |
IUPAC-Name |
N,N-dimethyl-4-[2-(1-methylpyridin-1-ium-4-yl)ethynyl]aniline;iodide |
InChI |
InChI=1S/C16H17N2.HI/c1-17(2)16-8-6-14(7-9-16)4-5-15-10-12-18(3)13-11-15;/h6-13H,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
SFXDLWKDOJCMEQ-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CC=C(C=C1)C#CC2=CC=C(C=C2)N(C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


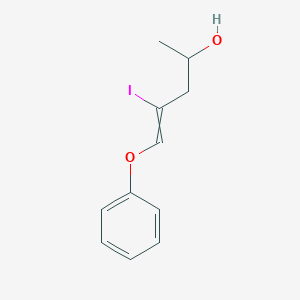
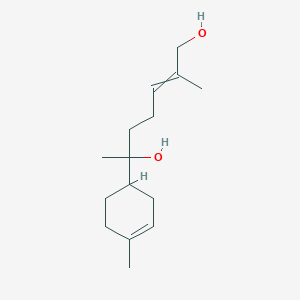
![2,6-Di-tert-butyl-4-{[(4-nitrophenyl)methyl]sulfanyl}phenol](/img/structure/B14249934.png)
![2,5-Bis[(phenylsulfanyl)methyl]-1,4-dithiane](/img/structure/B14249939.png)
![(4R,7S)-4,7-Dimethyl-4,5,6,7-tetrahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14249941.png)
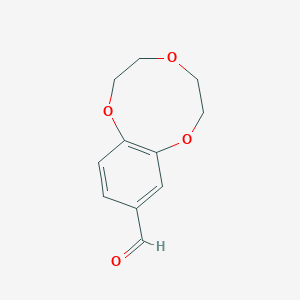

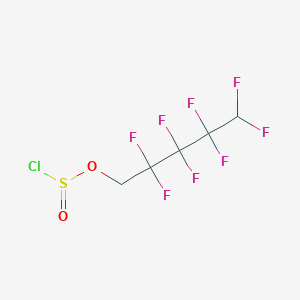
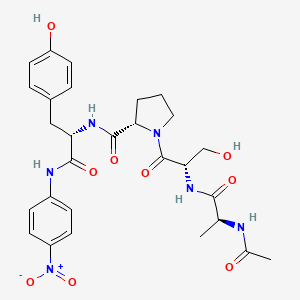
![Benzene, 1,3,5-tris[(5-bromopentyl)oxy]-](/img/structure/B14249967.png)
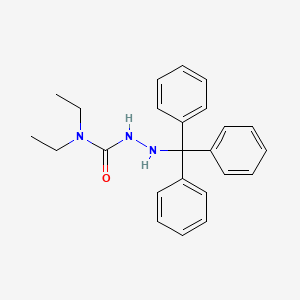
![{2,4-Dihydroxy-3-[(pentan-3-yl)amino]phenyl}(phenyl)methanone](/img/structure/B14249984.png)
![4-{4-(3-Chlorophenyl)-2-[2-(methylsulfanyl)ethyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14249986.png)
